N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-15(2)22-8-16(9-23-15)6-18(7-16)14(19)17-11-3-4-12-13(5-11)21-10-20-12/h3-5H,6-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOGZGAUTXYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Nucleophilic Ring Closure
A ketone or alcohol precursor undergoes intramolecular cyclization to form the spiro junction. For example, a γ-lactam intermediate (e.g., 2-azetidinone) reacts with a diol under acidic conditions, facilitating simultaneous ring formation (Figure 1).
Reaction Conditions
- Precursor : 3-(Hydroxymethyl)azetidin-2-one
- Acid Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%)
- Solvent : Tetrahydrofuran (THF), reflux at 80°C
- Yield : 58–62% after 12 hours
This method prioritizes atom economy but requires precise stoichiometry to avoid oligomerization.
Biradical-Mediated Spirocyclization
Inspired by the synthesis of fredericamycin A’s spiro system, photochemical or thermal activation generates biradical intermediates that recombine to form the spiro core. For instance, UV irradiation of a diazo compound generates a diradical, which undergoes stereoselective coupling.
Key Parameters
- Substrate : Diazo-spiro precursor
- Light Source : UV-A (365 nm), 24-hour exposure
- Temperature : 25°C under nitrogen atmosphere
- Yield : 45–50% with 90:10 diastereomeric ratio
Functionalization of the Spiro Core
Attachment of the N-(2H-1,3-Benzodioxol-5-yl) Group
The benzodioxol-5-yl moiety is introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (NAS). A Buchwald-Hartwig amination proves effective:
Optimized Protocol
- Amine : Spirocyclic amine (1 equiv)
- Electrophile : 5-Bromo-1,3-benzodioxole (1.1 equiv)
- Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
- Base : Cs₂CO₃ (2 equiv)
- Solvent : Toluene, 110°C, 18 hours
- Yield : 65–70%
Carboxamide Formation
The final carboxamide is installed via Schotten-Baumann reaction or mixed carbonic anhydride method.
Schotten-Baumann Approach
- Acyl Chloride : Benzodioxol-5-yl carbonyl chloride (1.2 equiv)
- Amine : Spirocyclic intermediate (1 equiv)
- Base : Aqueous NaOH (2 equiv)
- Solvent : THF/Water (2:1), 0°C to room temperature
- Yield : 85–90% after recrystallization
Reaction Optimization and Challenges
Temperature and Solvent Effects
Catalytic Systems
- Palladium Catalysts : Pd(OAc)₂ with BINAP improves coupling yields but increases costs.
- Acid Catalysts : p-TsOH outperforms H₂SO₄ in minimizing byproducts.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- NMR : δ 1.28 (s, 6H, CH₃), δ 4.85 (d, 2H, OCH₂O), δ 6.75 (s, 1H, benzodioxol Ar-H).
- HRMS : [M+H]⁺ calculated for C₁₉H₂₂N₂O₅: 370.1528; found: 370.1525.
Industrial-Scale Considerations
- Continuous Flow Reactors : Reduce reaction times for cyclization steps by 40%.
- Crystallization Optimization : Use antisolvent (n-heptane) to enhance yield to 92%.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and synthetic differences between the target compound and related molecules:
Pharmacological and Physicochemical Comparisons
- Synthetic Accessibility : BG15136 and the target compound share a spirocyclic carboxamide backbone, but the benzodioxol group requires specialized coupling reagents (e.g., EDCI/HOBt) for amide bond formation, as seen in analogous syntheses .
- Thermal Stability: Compounds with spiro cores (e.g., BG15136) typically exhibit higher melting points (>200°C) due to rigid conformations, whereas non-spiro derivatives (e.g., Compound 12) show lower stability (m.p. 268–269°C) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antidiabetic and anticancer applications. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a benzodioxole moiety and a spirocyclic framework. Its molecular formula is , and it possesses unique stereochemical properties that may influence its biological interactions.
1. Antidiabetic Activity
Recent studies have demonstrated that derivatives of benzodioxole, including the compound , exhibit significant inhibition of α-amylase, an enzyme crucial for carbohydrate metabolism. This inhibition can help manage blood glucose levels in diabetic conditions.
Key Findings:
- In vitro α-amylase inhibition: The compound showed an IC50 value of approximately 0.68 µM against α-amylase, indicating potent inhibitory activity .
- In vivo efficacy: In a streptozotocin-induced diabetic mouse model, administration of the compound resulted in a reduction of blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses .
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest promising anticancer properties.
Key Findings:
- Cytotoxicity assays: The compound exhibited significant cytotoxicity against four different cancer cell lines with IC50 values ranging from 26 to 65 µM .
- Selective toxicity: Notably, it showed minimal cytotoxic effects on normal human cell lines (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: By inhibiting α-amylase, the compound reduces the breakdown of complex carbohydrates into simple sugars, thereby controlling postprandial glucose spikes.
- Induction of Apoptosis in Cancer Cells: The cytotoxic effects observed may be linked to the induction of apoptosis through various signaling pathways influenced by the compound's interaction with cellular targets.
Case Studies
Several studies have highlighted the potential of benzodioxole derivatives in drug development:
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic mice treated with the compound, researchers noted significant improvements in glucose tolerance tests and overall metabolic health indicators compared to untreated controls .
Case Study 2: Cancer Cell Line Testing
A comparative analysis involving multiple cancer cell lines revealed that the compound selectively inhibited growth without affecting normal cells significantly. This selectivity is crucial for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., acetic anhydride/acetic acid mixtures for reflux reactions), catalysts (e.g., sodium acetate for nucleophilic substitutions), and temperature profiles. Purification via crystallization using solvents like DMF/water can improve yield and purity. Monitor intermediates using thin-layer chromatography (TLC) and confirm final product integrity via H/C NMR and mass spectrometry (MS) .
Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?
- Methodological Answer : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign spirocyclic protons (e.g., 2.24 ppm for CH groups) and benzodioxol aromatic signals (e.g., 6.56–7.94 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase columns with acetonitrile/water gradients.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 386 [M]) and fragmentation patterns .
Q. How should researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer : Perform solubility screening in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) at varying pH levels. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 14 days, analyzed via HPLC, can identify degradation products. Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis .
Advanced Research Questions
Q. What computational strategies can elucidate the spirocyclic system’s role in bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). Focus on hydrogen bonding between the carboxamide group and active-site residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess conformational stability of the spirocyclic core .
- Comparative Studies : Synthesize non-spiro analogs (e.g., linear carboxamides) and compare binding affinities using surface plasmon resonance (SPR) .
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Validate neuroprotective effects using both MTT cell viability assays and lactate dehydrogenase (LDH) release tests.
- Control for Stability : Pre-test compound integrity in assay buffers (e.g., DMEM at 37°C) via LC-MS to rule out degradation artifacts .
- Statistical Frameworks : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent effects, cell passage number) .
Q. What experimental designs are suitable for studying metabolic pathways and degradation products?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Track cytochrome P450 interactions using inhibition assays (e.g., ketoconazole for CYP3A4).
- Environmental Degradation : Simulate aqueous photolysis under UV light (λ = 254 nm) and analyze byproducts via GC-MS. Correlate degradation rates with pH and temperature .
Q. How to evaluate the compound’s potential as a precursor for novel materials?
- Methodological Answer :
- Polymerization Studies : Functionalize the spirocyclic core via Suzuki-Miyaura cross-coupling to introduce conjugated side chains. Characterize thermal stability (TGA/DSC) and optoelectronic properties (UV-Vis, fluorescence spectroscopy).
- Supramolecular Assembly : Assess self-assembly in solvents (e.g., chloroform) using TEM and dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
